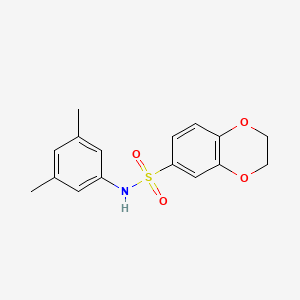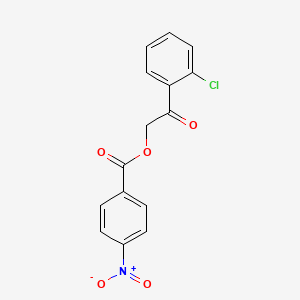
1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(4-fluorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s as a potential antidepressant but was later found to have stimulant properties. BZP is a popular recreational drug in some countries, but its use is illegal in many parts of the world. Despite its controversial status, BZP has been the subject of extensive scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria, energy, and alertness. This compound also acts as a partial agonist at the serotonin 5-HT2A and 5-HT2B receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and it can cause dehydration and electrolyte imbalances. This compound also increases levels of the stress hormone cortisol, which can lead to muscle breakdown and immune system suppression. Long-term use of this compound has been associated with liver and kidney damage, as well as neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine has several advantages and limitations for use in lab experiments. Its unique chemical structure and mechanism of action make it a useful tool for studying the dopamine and serotonin systems in the brain. This compound is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, its potential for abuse and toxicity limit its use in certain types of experiments, and caution must be taken when working with this compound.
Future Directions
There are several future directions for research on 1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential use as a treatment for anxiety and depression, as well as its cognitive-enhancing effects. Further research is needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of safer and more selective analogs of this compound that can be used in a wider range of experiments. Finally, research is needed to better understand the long-term effects of this compound use and to develop strategies for mitigating its potential toxicities.
Synthesis Methods
1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with sulfuric acid and sodium nitrite to form N-benzylsulfonylpiperazine. Finally, the benzyl group is removed using hydrogen gas and a palladium catalyst to yield this compound.
Scientific Research Applications
1-(benzylsulfonyl)-4-(4-fluorophenyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has been proposed as a potential treatment for anxiety and depression in humans. This compound has also been studied for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and learning.
properties
IUPAC Name |
1-benzylsulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-16-6-8-17(9-7-16)19-10-12-20(13-11-19)23(21,22)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVHQIDCIZASLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)



![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)